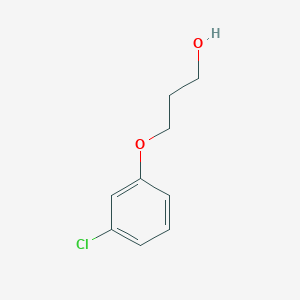

3-(3-Chlorophenoxy)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

57264-55-8 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

3-(3-chlorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H11ClO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 |

InChI Key |

HLACHBMYKHDECR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 3 3 Chlorophenoxy Propan 1 Ol

Retrosynthetic Analysis of the 3-(3-Chlorophenoxy)propan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection occurs at the ether linkage (C-O bond), which is the most logical bond to form in the forward synthesis.

This disconnection yields two primary synthons: a 3-chlorophenoxide anion and a 3-hydroxypropyl cation. These synthons correspond to the starting materials: 3-chlorophenol (B135607) and a 3-halopropan-1-ol (like 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol) or propane-1,3-diol. The forward synthesis, therefore, involves the formation of an ether bond between these two precursors. The choice of reactants is often determined by their availability and reactivity. wikipedia.org

The key reaction to form the ether is typically a nucleophilic substitution, where the phenoxide acts as the nucleophile and the propyl component contains a suitable leaving group. This strategic disconnection guides the selection of appropriate synthetic methods, such as the Williamson ether synthesis.

Classical Etherification Reactions Applied to this compound Synthesis

Williamson Ether Synthesis Variants for Phenoxypropanol Formation

The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com It proceeds via an S(_N)2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the reaction involves the sodium or potassium salt of 3-chlorophenol (the nucleophile) reacting with a 3-halopropan-1-ol, such as 3-chloro-1-propanol.

The first step is the deprotonation of 3-chlorophenol with a suitable base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic phenoxide. jk-sci.com This phenoxide then attacks the electrophilic carbon of the 3-halopropan-1-ol, displacing the halide to form the desired ether.

For aryl ether synthesis, bases such as NaOH, KOH, potassium carbonate (K(_2)CO(_3)), or cesium carbonate (Cs(_2)CO(_3)) are commonly employed. jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitates the S(_N)2 mechanism. jk-sci.comlumenlearning.com Phase-transfer catalysis can also be utilized to improve the reaction efficiency.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Component | Examples | Role in Reaction |

| Phenol (B47542) | 3-Chlorophenol | Nucleophile precursor |

| Alkyl Halide | 3-Chloro-1-propanol, 3-Bromo-1-propanol | Electrophile |

| Base | NaOH, KOH, K₂CO₃, NaH | Deprotonates the phenol |

| Solvent | DMF, DMSO, Acetonitrile | Facilitates the Sₙ2 reaction |

| Temperature | 50-100 °C | Influences reaction rate |

A significant challenge in this synthesis is the potential for side reactions. Since the alkyl halide is primary, the S(N)2 reaction is generally favored over elimination.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGO4vBUsp3j07qdFTtw9CtS_ztypuxvdzCTp5VTSuK_MDFl3cr0B-grWLTEdnJi5mV6_R5dn5YX_iBgeut1IezF7UtuxqsRuR74kLq_r9mrlWMUd1Unhvfd8mLDvFKR-Q6lPN7JM7gtHryrgA5ge5DmrIj)] However, careful control of reaction conditions is necessary to maximize the yield of the desired ether.

Mitsunobu Reaction in the Context of this compound Derivatization

The Mitsunobu reaction offers an alternative route for forming ethers by converting a primary or secondary alcohol into various functional groups, including ethers. missouri.eduwikipedia.orgopenochem.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com

In the synthesis of an aryl ether like this compound, the reaction would involve propane-1,3-diol as the alcohol component and 3-chlorophenol as the nucleophile. The mechanism involves the activation of the alcohol's hydroxyl group by the PPh(_3)/DEAD reagent system, making it a good leaving group. missouri.eduorganic-chemistry.org The phenoxide, formed from the acidic 3-chlorophenol, then displaces the activated hydroxyl group in an S(_N)2 fashion. missouri.edu

A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereospecific synthesis. missouri.eduorganic-chemistry.org However, for the synthesis of this compound from the symmetrical propane-1,3-diol, this aspect is not relevant. The reaction is generally effective for acidic nucleophiles. missouri.eduorganic-chemistry.org If the acidity of the phenol is too low, stronger bases or modified reagents may be necessary. byjus.com

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

| Reagent | Example | Function |

| Alcohol | Propane-1,3-diol | Substrate to be activated |

| Nucleophile | 3-Chlorophenol | Displaces the activated -OH group |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | DEAD, DIAD | Co-reagent with phosphine |

| Solvent | THF, Diethyl ether | Reaction medium |

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. sigmaaldrich.comejcmpr.com

Catalyst-Free or Organocatalytic Approaches

While many etherification reactions rely on metal-based catalysts or strong bases, green chemistry encourages the development of catalyst-free or organocatalytic alternatives. Catalyst-free methods often involve performing reactions under solvent-free conditions, which can lead to higher efficiency, shorter reaction times, and easier product isolation. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, presents another sustainable approach. For instance, photochemical organocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols under mild conditions, a concept that could potentially be adapted for ether synthesis. iciq.orgnih.gov These methods avoid the use of toxic and expensive metal catalysts.

Solvent Selection and Optimization for Environmentally Benign Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, ionic liquids, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate. acs.orgnih.govmdpi.com

For ether synthesis, optimizing solvent choice can lead to significant environmental benefits. For example, using propylene carbonate, a green and recyclable solvent, in iron-catalyzed etherification reactions has been shown to be an eco-friendly approach. acs.org Similarly, cyclopentyl methyl ether (CPME) is promoted as a greener alternative to solvents like THF and MTBE due to its higher stability, resistance to peroxide formation, and better reaction yields in some cases. sigmaaldrich.com The goal is to find solvents that are not only environmentally benign but also enhance the reaction's efficiency and selectivity.

Novel Synthetic Pathways and Mechanistic Insights for this compound

While classical methods for ether synthesis are well-established, ongoing research focuses on developing more efficient, environmentally friendly, and versatile synthetic pathways. For a molecule like this compound, these novel approaches often aim to improve upon the limitations of traditional methods.

Williamson Ether Synthesis:

The most probable and widely applicable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. byjus.commasterorganicchemistry.comwikipedia.org In this specific case, there are two main approaches:

Route A: The reaction of 3-chlorophenoxide with a 3-halopropan-1-ol (e.g., 3-chloro-1-propanol).

Route B: The reaction of a propan-1-oxide derivative with 1,3-dichlorobenzene.

Mechanistically, the Williamson ether synthesis proceeds via an SN2 pathway. byjus.comwikipedia.org The reaction is initiated by the deprotonation of the alcohol or phenol to form a more nucleophilic alkoxide or phenoxide ion. This is typically achieved using a strong base. The resulting nucleophile then attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion in a concerted step. youtube.com For the synthesis of this compound, Route A is generally preferred due to the higher reactivity of primary alkyl halides compared to the relative inertness of aryl halides toward nucleophilic substitution.

A significant advancement in the Williamson ether synthesis is the use of phase-transfer catalysis (PTC) . This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction rate and often leading to higher yields under milder conditions.

Ullmann Condensation:

Another potential, though often more demanding, pathway is the Ullmann condensation. This copper-catalyzed reaction is suitable for the formation of diaryl ethers and, in some variations, aryl alkyl ethers. wikipedia.orgbyjus.comorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of 3-chlorophenol with a 3-halopropan-1-ol in the presence of a copper catalyst and a base.

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide. byjus.com The resulting copper(III) intermediate then undergoes reductive elimination to form the ether and regenerate the copper(I) catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using ligands such as diamines or amino acids can facilitate the reaction under milder conditions with catalytic amounts of copper. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

| Methodology | Reactants | Conditions | Advantages | Disadvantages | Typical Yields |

| Williamson Ether Synthesis | 3-Chlorophenol + 3-Halo-1-propanol | Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF, Acetone) | Milder conditions, high yields for primary alkyl halides, wide availability of starting materials. | Side reactions like elimination can occur with secondary/tertiary alkyl halides. | 50-95% byjus.com |

| Williamson Ether Synthesis with PTC | 3-Chlorophenol + 3-Halo-1-propanol | Base, Phase-Transfer Catalyst (e.g., TBAB), Biphasic solvent system | Milder conditions, faster reaction rates, often improved yields, suitable for industrial scale-up. | Catalyst cost and removal can be a consideration. | Generally higher than conventional Williamson. |

| Ullmann Condensation | 3-Chlorophenol + 3-Halo-1-propanol | Copper catalyst, Base, High-boiling solvent (e.g., Pyridine (B92270), DMF) | Suitable for less reactive aryl halides. | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, potential for side reactions. | Variable, can be lower than Williamson for this type of ether. |

| Modified Ullmann Condensation | 3-Chlorophenol + 3-Halo-1-propanol | Copper catalyst with ligands, Base, Milder solvent and temperature | Milder conditions than traditional Ullmann, catalytic amounts of copper. | Ligand synthesis and cost can be a factor. | Improved compared to traditional Ullmann. |

For the synthesis of this compound, the Williamson ether synthesis, particularly with the aid of phase-transfer catalysis, presents a more efficient and higher-yielding approach compared to the Ullmann condensation. The reaction of 3-chlorophenol with 3-chloro-1-propanol under basic conditions is a straightforward and well-understood method. The synthesis of 3-chloro-1-propanol itself can be achieved with high yields (around 96%) from 1,3-propanediol (B51772) and hydrochloric acid using a catalyst like benzenesulfonic acid. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Methodological Considerations in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(3-Chlorophenoxy)propan-1-ol

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the constitution of the aliphatic chain, the substitution pattern of the aromatic ring, and the crucial ether linkage.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency (chemical shift, δ), the integral of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals are expected for the hydroxyl proton, the three methylene (B1212753) groups of the propanol (B110389) chain, and the four protons on the aromatic ring.

The aliphatic protons of the propanol moiety are influenced by the electronegative oxygen atoms of the hydroxyl and ether groups, leading to downfield shifts from typical alkane values. libretexts.orgpressbooks.pub The protons on the carbon adjacent to the alcohol oxygen (C1) are expected to be the most deshielded in the aliphatic chain, followed by the protons adjacent to the ether oxygen (C3). The central methylene group (C2) protons would appear at a more intermediate chemical shift. docbrown.info

The aromatic protons are influenced by the electronic effects of both the chloro and the alkoxy substituents. Their chemical shifts provide confirmation of the meta (1,3) substitution pattern on the benzene (B151609) ring. The hydroxyl proton typically appears as a broad singlet, the position of which can be concentration and solvent dependent; its identity can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

Predicted ¹H NMR Data for this compound

Note: The following data are predicted values based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary slightly.

| Label | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 | -CH₂-OH | ~ 3.75 | Triplet (t) | 2H |

| H-2 | -CH₂- | ~ 2.05 | Quintet (quin) | 2H |

| H-3 | Ar-O-CH₂- | ~ 4.10 | Triplet (t) | 2H |

| H-OH | -OH | ~ 2.5 (variable) | Broad Singlet (br s) | 1H |

| H-2' | Ar-H | ~ 6.95 | Singlet (s) or Triplet (t) | 1H |

| H-4' | Ar-H | ~ 6.85 | Doublet of Doublets (dd) | 1H |

| H-5' | Ar-H | ~ 7.20 | Triplet (t) | 1H |

| H-6' | Ar-H | ~ 6.90 | Doublet of Doublets (dd) | 1H |

Carbon-13 NMR spectroscopy provides information on each unique carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each chemically distinct carbon. uoi.gr The chemical shifts are highly sensitive to the local electronic environment.

For this compound, nine distinct signals are expected. The carbon attached to the hydroxyl group (C1) and the carbon attached to the ether oxygen (C3) will be significantly deshielded and appear downfield in the aliphatic region (typically 50-80 ppm). pressbooks.pub The central aliphatic carbon (C2) will resonate at a higher field.

Predicted ¹³C NMR Data for this compound

Note: The following data are predicted values based on established chemical shift principles and data from analogous compounds.

| Label | Atom Position | Predicted Chemical Shift (δ, ppm) |

| C1 | -C H₂-OH | ~ 61.5 |

| C2 | -C H₂- | ~ 31.0 |

| C3 | Ar-O-C H₂- | ~ 66.0 |

| C1' | Ar-C -O | ~ 159.0 |

| C2' | Ar-C H | ~ 113.0 |

| C3' | Ar-C -Cl | ~ 135.0 |

| C4' | Ar-C H | ~ 122.0 |

| C5' | Ar-C H | ~ 130.5 |

| C6' | Ar-C H | ~ 115.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a clear correlation between the protons on C1 (H-1) and C2 (H-2), and between the protons on C2 (H-2) and C3 (H-3). This confirms the integrity of the -CH₂-CH₂-CH₂- spin system of the propanol backbone. Correlations between the aromatic protons would also be observed, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show cross-peaks connecting H-1 to C1, H-2 to C2, and H-3 to C3. In the aromatic region, it would correlate H-2' with C2', H-4' with C4', H-5' with C5', and H-6' with C6'. This allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly powerful for connecting different structural fragments. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the protons on C3 (H-3) to the aromatic carbon C1'. This is definitive proof of the ether linkage.

Correlations from the aromatic protons (e.g., H-2' and H-6') to the ether-linked carbon C1' and the chlorine-bearing carbon C3'.

Correlations from the aliphatic protons (e.g., H-1) to adjacent carbons (C2 and C3).

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in polarizability. The techniques are often complementary.

The presence of the primary alcohol and the aryl-alkyl ether in this compound gives rise to distinct and identifiable bands in the vibrational spectrum.

Hydroxyl Group (O-H): The most prominent feature of the alcohol is the O-H stretching vibration. In an IR spectrum, this typically appears as a strong, broad absorption band in the region of 3600-3300 cm⁻¹ due to intermolecular hydrogen bonding. openstax.orglibretexts.org The corresponding C-O stretching vibration of the primary alcohol gives rise to a strong band in the IR spectrum, typically around 1050 cm⁻¹. openstax.org

Ether Linkage (C-O-C): Aryl-alkyl ethers exhibit two characteristic C-O stretching bands. pressbooks.pubquimicaorganica.org The asymmetric C-O-C stretch results in a strong absorption in the IR spectrum, typically found around 1250 cm⁻¹. The symmetric stretch is usually weaker and appears at a lower wavenumber, near 1040 cm⁻¹. quimicaorganica.org These bands are crucial for confirming the presence of the phenoxy moiety.

The substituted benzene ring possesses a number of characteristic vibrational modes that can be observed in both IR and Raman spectra. The substitution pattern and the nature of the substituents influence the exact frequencies and intensities of these bands.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aromatic C-H Vibrations: The stretching modes for the aromatic C-H bonds appear above 3000 cm⁻¹. The out-of-plane (oop) C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,3-disubstituted (meta) ring, characteristic bands are expected in the 900-675 cm⁻¹ region of the IR spectrum. orgchemboulder.com

Carbon-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the range of 800-600 cm⁻¹. This band provides direct evidence for the halogenation of the aromatic ring.

Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic ring and the C-Cl stretch, which often produce strong, sharp signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | IR | 3600 - 3300 | Strong, Broad |

| Aromatic | C-H stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic | C-H stretch | IR, Raman | 3000 - 2850 | Strong |

| Aromatic | C=C ring stretch | IR, Raman | 1600 - 1450 | Medium to Strong |

| Ether (Aryl-Alkyl) | C-O-C asymmetric stretch | IR | ~ 1250 | Strong |

| Alcohol (Primary) | C-O stretch | IR | ~ 1050 | Strong |

| Ether (Aryl-Alkyl) | C-O-C symmetric stretch | IR | ~ 1040 | Medium |

| Aromatic | C-H out-of-plane bend | IR | 900 - 675 | Strong |

| Aromatic | C-Cl stretch | IR, Raman | 800 - 600 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, both electron ionization and electrospray ionization methods offer valuable insights.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanisms

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. The molecular ion (M⁺) peak for this compound (C₉H₁₁ClO₂) would be expected at a mass-to-charge ratio (m/z) of approximately 186.05 amu for the ³⁵Cl isotope and 188.05 amu for the ³⁷Cl isotope, with an intensity ratio of roughly 3:1, characteristic of a monochlorinated compound.

The fragmentation of this compound is predicted to proceed through several key pathways, driven by the presence of the chlorophenoxy and propanol moieties.

Alpha-Cleavage: A common fragmentation pathway for primary alcohols is the cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, this would involve the loss of the chlorophenoxyethyl radical to produce the stable hydroxymethyl cation ([CH₂OH]⁺) at m/z 31. This is often a prominent peak in the mass spectra of primary alcohols. docbrown.info

Ether Bond Cleavage: The bond between the aromatic ring and the ether oxygen is a likely point of scission. Cleavage can result in the formation of a chlorophenoxy radical and a charged propanol-derived fragment, or more commonly, the formation of the chlorophenoxide ion. Fission of the alkyl-oxygen bond can generate a chlorophenol radical cation at m/z 128 (for ³⁵Cl).

Loss of Water: Alcohols frequently undergo dehydration, losing a water molecule (18 Da). libretexts.org This would result in a fragment ion at m/z 168.

Benzylic-type Cleavage: Cleavage of the bond between the second and third carbon of the propanol chain (beta to the ring) can lead to the formation of a stable chlorophenoxymethyl cation ([ClC₆H₄OCH₂]⁺) at m/z 141.

Aromatic Ring Fragmentation: The chlorophenyl group itself can fragment, typically by losing the chlorine atom to yield a phenoxy-propanol fragment or by cleavage of the aromatic ring, though these are generally less favored pathways.

A summary of the predicted major fragments in the EI-MS spectrum is presented in the table below.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [C₉H₁₁³⁵ClO]⁺ | Molecular Ion (M⁺) |

| 168 | [C₉H₉³⁵Cl]⁺ | Loss of H₂O |

| 141 | [C₇H₆³⁵ClO]⁺ | Cleavage of the C₂-C₃ bond of the propanol chain |

| 128 | [C₆H₄³⁵ClO]⁺ | Cleavage of the ether C-O bond |

| 77 | [C₆H₅]⁺ | Loss of the chloropropoxy side chain |

| 57 | [C₃H₅O]⁺ | Cleavage of the ether O-C bond |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation and a strong signal for the molecular ion. This makes it ideal for accurate molecular weight determination. ESI is commonly coupled with liquid chromatography (LC-MS).

For the analysis of this compound, ESI-MS would be expected to readily detect the protonated molecule, [M+H]⁺, in positive ion mode at m/z 187.06 (for ³⁵Cl). Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 209.04) or potassium ([M+K]⁺ at m/z 224.99), is also highly probable and can aid in confirming the molecular weight.

In negative ion mode, which is often sensitive for phenolic compounds, the deprotonated molecule [M-H]⁻ might be observed at m/z 185.04. econference.io The choice of mobile phase composition, particularly the pH and the presence of additives like ammonium (B1175870) fluoride, can significantly influence ionization efficiency and sensitivity. nih.gov For neutral molecules like this compound, positive ion mode is generally more common.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, and for its quantitative analysis in various matrices. Both gas and liquid chromatography are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and confident identification of the compound and any impurities. thermofisher.com

A typical GC-MS method would involve a capillary column with a non-polar or mid-polarity stationary phase.

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 1 min, ramp at 10-15 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 30-400 |

For certain chlorophenoxy compounds, derivatization may be employed to improve volatility and chromatographic peak shape, although the free hydroxyl group of this compound should allow for direct analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is most appropriate due to the compound's moderate polarity. nih.gov

The presence of the chromophoric chlorophenyl group allows for sensitive detection using an ultraviolet (UV) detector. tandfonline.com

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 60:40 v/v Acetonitrile:Water) |

| pH Modifier | Addition of 0.1% formic acid or phosphoric acid to the aqueous phase to ensure sharp peaks researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV detector at ~275 nm (characteristic absorbance of the chlorophenyl group) |

| Injection Volume | 10-20 µL |

This method can be validated for linearity, accuracy, and precision to establish a robust quantitative analysis for purity assessment and quality control purposes. Coupling HPLC with a mass spectrometer (LC-MS) using an ESI source would provide even greater selectivity and lower detection limits. nih.gov

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenoxy Propan 1 Ol

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide precise information about the three-dimensional arrangement of atoms and the distribution of electrons within 3-(3-Chlorophenoxy)propan-1-ol.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable (ground state) geometry of this compound. By optimizing the molecular structure, DFT calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the electronic properties, including the dipole moment and the distribution of electrostatic potential on the molecular surface, which are crucial for understanding its polarity and potential for intermolecular interactions.

A hypothetical data table for DFT-calculated ground state properties might look like this:

| Parameter | Calculated Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C-O (ether) bond length (Å) | Data not available |

| C-Cl bond length (Å) | Data not available |

| O-H bond length (Å) | Data not available |

| C-O-C bond angle (°) | Data not available |

Ab Initio Methods for Electronic Configuration and Energy Minimization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a more rigorous analysis of the electronic configuration and energy of this compound. Techniques such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) would allow for a detailed description of the molecular orbitals and their energies. Energy minimization using these methods would confirm the most stable geometric structure of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexible propanol (B110389) side chain of this compound allows for multiple spatial arrangements, known as conformations. A conformational analysis would be essential to identify the different stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) could be mapped. This would reveal the global minimum energy conformation as well as other low-energy conformers that might be present under normal conditions. This analysis is crucial as the conformation can significantly influence the molecule's physical properties and biological activity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. acs.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. core.ac.uk By calculating the HOMO and LUMO energies and visualizing their spatial distribution, one could predict the most likely sites for electrophilic and nucleophilic attack on this compound.

A hypothetical data table for FMO analysis might include:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Spectroscopic Property Prediction and Validation using Computational Models

Computational models can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, one could calculate:

Infrared (IR) spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would help in assigning the characteristic vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

These predictions are invaluable for interpreting experimental spectra and ensuring the accuracy of the computational model.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations would provide insights into its conformational flexibility in different environments, such as in a solvent or interacting with other molecules. MD can also be used to explore intermolecular interactions, such as hydrogen bonding, which are critical for understanding the bulk properties of the compound. For instance, simulations could reveal how the hydroxyl group of the propanol chain interacts with solvent molecules or other molecules of the same kind. mdpi.com

Derivatization Chemistry and Analogues of 3 3 Chlorophenoxy Propan 1 Ol

Synthesis and Characterization of Esters and Ethers Derived from 3-(3-Chlorophenoxy)propan-1-ol

The primary alcohol functionality of this compound is readily converted into esters and ethers through well-established synthetic protocols.

Esterification: Esters are commonly synthesized through the reaction of the alcohol with carboxylic acids, acyl halides, or acid anhydrides. Acid-catalyzed Fischer esterification provides a direct route, though more reactive derivatives like acyl chlorides are often used to achieve higher yields under milder conditions. For example, the reaction of this compound with an appropriate acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) effectively yields the corresponding ester.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this alcohol. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide then displaces a halide from a suitable alkyl halide to form the ether linkage. Alternative methods, such as using silver oxide (Ag₂O) as a mild base, allow the reaction to proceed without pre-forming the alkoxide.

| Derivative Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| Ester | This compound | Benzoyl Chloride | Pyridine, Dichloromethane (B109758) (DCM) | 3-(3-Chlorophenoxy)propyl benzoate |

| Ester | This compound | Acetic Anhydride | DMAP (catalyst), Triethylamine | 3-(3-Chlorophenoxy)propyl acetate |

| Ether | This compound | Methyl Iodide | 1. Sodium Hydride (NaH), THF 2. Methyl Iodide | 1-Chloro-3-(3-methoxypropoxy)benzene |

| Ether | This compound | Benzyl Bromide | Potassium Carbonate (K₂CO₃), Acetone, Reflux | 1-(3-(Benzyloxy)propoxy)-3-chlorobenzene |

Oxidation and Reduction Reactions of the Alcohol Functionality

The primary alcohol group of this compound can be oxidized to two different stable oxidation states: aldehyde and carboxylic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂), are selective for the partial oxidation of primary alcohols to aldehydes. This reaction effectively yields 3-(3-chlorophenoxy)propanal.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-(3-chlorophenoxy)propanoic acid. This compound is a known plant growth regulator.

Reduction of the alcohol functionality itself is not a common transformation as it is already in a reduced state. However, the carbonyl group of its aldehyde or ketone derivatives can be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Starting Material | Product | Oxidizing Agent | Reaction Type |

|---|---|---|---|

| This compound | 3-(3-Chlorophenoxy)propanal | Pyridinium Chlorochromate (PCC) | Partial Oxidation |

| This compound | 3-(3-Chlorophenoxy)propanoic acid | Potassium Permanganate (KMnO₄) | Full Oxidation |

| This compound | 3-(3-Chlorophenoxy)propanoic acid | Chromic Acid (H₂CrO₄) | Full Oxidation |

Halogenation and Other Electrophilic Aromatic Substitution Reactions on the Chlorophenoxy Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the two existing substituents: the chloro group and the propoxyalkoxy group. The chloro substituent is an ortho-, para-directing deactivator, while the alkoxy group is an ortho-, para-directing activator. The powerful activating effect of the alkoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6). The existing chloro group at position 3 sterically hinders the 2- and 4-positions to some extent.

Common

3 3 Chlorophenoxy Propan 1 Ol As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Construction of Complex Polycyclic Aromatic Compounds

The structural framework of 3-(3-Chlorophenoxy)propan-1-ol provides several avenues for its incorporation into complex polycyclic aromatic compounds (PAHs). While direct examples of its use in PAH synthesis are not extensively documented in the literature, its functional groups suggest potential synthetic strategies.

One approach involves the conversion of the primary alcohol to a more reactive functional group, such as an aldehyde or a carboxylic acid. This transformation would enable the participation of the side chain in cyclization reactions to form new aromatic rings. For instance, oxidation of the alcohol to an aldehyde, followed by a Wittig reaction or a condensation reaction with a suitable partner, could be employed to build a new carbon-carbon double bond, which could then undergo intramolecular cyclization.

Alternatively, the ether linkage could be cleaved under specific conditions to generate a phenol (B47542) and a propanol (B110389) derivative, which could then be functionalized and used in separate synthetic pathways that ultimately converge to form a complex PAH. The chlorine substituent on the phenyl ring can also be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional aromatic rings and build up the polycyclic system.

Table 1: Potential Reactions for PAH Synthesis from this compound

| Starting Material | Reagents and Conditions | Intermediate Product | Subsequent Reaction for PAH formation |

| This compound | 1. PCC, CH₂Cl₂ 2. Ph₃P=CH-Ar | 3-(3-Chlorophenoxy)-1-(aryl)prop-1-ene | Intramolecular Friedel-Crafts alkylation or photochemical cyclization |

| This compound | BBr₃, CH₂Cl₂ | 3-Chlorophenol (B135607) and 1,3-Propanediol (B51772) | Functionalization and subsequent coupling reactions (e.g., Suzuki, Heck) |

| This compound | Pd(PPh₃)₄, Ar-B(OH)₂, Base | 3-(3-Aryloxy)propan-1-ol | Cyclization reactions involving the newly introduced aryl group |

Application in the Synthesis of Pharmacologically Relevant Scaffolds (Focus on Chemical Structure, not Biological Activity)

The this compound moiety can be found in the structure of some pharmacologically active compounds, often serving as a key building block. Its utility lies in its ability to introduce a flexible three-carbon linker and a substituted aromatic ring, which are common features in many drug molecules.

A primary application is in the synthesis of various nitrogen-containing heterocyclic scaffolds. nih.govmdpi.comresearchgate.netnih.govu-szeged.hu The primary alcohol can be converted to a leaving group, such as a tosylate or a halide, which can then be displaced by a primary or secondary amine to introduce a nitrogen atom. Subsequent intramolecular reactions can lead to the formation of cyclic structures. For example, reaction with an amino-substituted heterocycle could lead to the formation of fused ring systems.

The ether linkage in this compound is a key structural feature in certain classes of molecules with potential pharmacological relevance. For instance, the synthesis of certain beta-blocker analogues involves the reaction of a substituted phenol with an epoxide, a reaction that forms a similar 3-aryloxy-1,2-propanediol structure. By analogy, this compound could be a precursor to related structures.

Table 2: Examples of Pharmacologically Relevant Scaffolds Potentially Derived from this compound

| Target Scaffold | Synthetic Approach | Key Intermediate |

| 1-(3-Chlorophenoxy)-3-(alkylamino)propane | 1. Tosylation of the alcohol 2. Nucleophilic substitution with an alkylamine | 3-(3-Chlorophenoxy)propyl tosylate |

| Substituted Piperidines | 1. Oxidation of the alcohol to an aldehyde 2. Reductive amination with a primary amine containing a suitable functional group for cyclization | 3-(3-Chlorophenoxy)propanal |

| Fused Heterocyclic Systems | Reaction of a derivatized this compound with a bifunctional heterocyclic precursor | Halogenated or tosylated 3-(3-Chlorophenoxy)propane |

Precursor for Polymer Synthesis and Material Science Applications (Focus on Polymer Chemistry, not Material Properties)

The bifunctional nature of this compound, possessing both a hydroxyl group and a potentially reactive chloro-aromatic ring, makes it a candidate as a monomer or a chain extender in step-growth polymerization. wikipedia.orguomustansiriyah.edu.iqlibretexts.orgkocw.or.krcozum.info.tr

The primary alcohol group can participate in condensation reactions to form polyesters or polyethers. For example, in the presence of a dicarboxylic acid or its derivative, this compound can act as a diol, leading to the formation of a polyester (B1180765) with the chlorophenoxy group as a pendant side chain. This side chain can influence the polymer's properties, such as its solubility and thermal characteristics.

Similarly, under appropriate conditions, the hydroxyl group can be converted into an alkoxide and react with a dihalide in a Williamson ether synthesis-type polycondensation to yield a polyether. The presence of the chlorine atom on the aromatic ring also opens up the possibility for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties.

Table 3: Potential Polymerization Reactions Involving this compound

| Polymer Type | Comonomer | Polymerization Method | Repeating Unit Structure |

| Polyester | Adipoyl chloride | Interfacial or solution polycondensation | -[O-(CH₂)₃-O-Ph(Cl)-CO-(CH₂)₄-CO]- |

| Polyether | 1,4-Dichlorobutane | Williamson ether polycondensation | -[O-(CH₂)₃-O-Ph(Cl)-(CH₂)₄]- |

| Polyurethane | Toluene diisocyanate (TDI) | Polyaddition | -[O-(CH₂)₃-O-Ph(Cl)-CO-NH-C₆H₃(CH₃)-NH-CO]- |

Utility in Ligand Design and Coordination Chemistry (Focus on Ligand Synthesis, not Metal-Ligand Properties)

The functional groups of this compound can be elaborated to design ligands for coordination chemistry. The primary alcohol offers a convenient handle for the introduction of various donor atoms.

For instance, the alcohol can be oxidized to an aldehyde, which can then be condensed with amines to form Schiff base ligands. The resulting imine nitrogen, along with another donor atom from the amine component, can act as a chelating unit for metal ions. Furthermore, the ether oxygen atom could potentially participate in coordination, making the resulting ligand a bidentate or even a tridentate system. nih.gov

The synthesis of bidentate N,O-ligands can be envisioned by reacting the tosylated derivative of this compound with a nitrogen-containing heterocycle, such as pyridine (B92270) or imidazole. The resulting compound would possess both a "soft" nitrogen donor and a "hard" ether oxygen donor, making it suitable for coordinating with a variety of metal centers.

Table 4: Synthetic Strategies for Ligands from this compound

| Ligand Type | Synthetic Transformation | Key Reagents | Potential Donor Atoms |

| Schiff Base | 1. Oxidation of alcohol to aldehyde 2. Condensation with a primary amine | PCC, Ethylenediamine | N, N', O |

| Bidentate N,O | 1. Tosylation of alcohol 2. Reaction with 2-aminopyridine | TsCl, Pyridine, 2-aminopyridine | N(pyridine), N(amino), O(ether) |

| Phosphine Ligand | 1. Conversion of alcohol to halide 2. Reaction with a phosphide (B1233454) anion | PBr₃, LiPPh₂ | P, O |

Development of Advanced Functional Materials Through Derivatization

The derivatization of this compound can lead to the development of precursors for advanced functional materials. The combination of the aromatic ring, the ether linkage, and the hydroxyl group provides multiple sites for chemical modification.

For example, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce a monomer that can be used in free-radical polymerization to create functional polymers for coatings or adhesives. The chlorophenyl group can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions to attach other functional moieties, such as chromophores or redox-active units.

Furthermore, the molecule can be used as a building block for the synthesis of liquid crystals. The rigid chlorophenyl group combined with a flexible propyloxy chain is a common structural motif in calamitic liquid crystals. By attaching a second aromatic ring to the propanol end through an ester or ether linkage, a molecule with potential liquid crystalline properties could be synthesized.

Table 5: Derivatization of this compound for Functional Material Precursors

| Functional Material Type | Derivatization Reaction | Reagents | Resulting Functional Group |

| Polymerizable Monomer | Esterification | Acryloyl chloride, Et₃N | Acrylate ester |

| Liquid Crystal Precursor | Etherification | 4-Cyanophenol, Mitsunobu conditions | 4-Cyanophenoxy ether |

| Precursor for Dyes | Nitration followed by reduction and diazotization | HNO₃/H₂SO₄, Sn/HCl, NaNO₂/HCl | Azo group |

Reaction Mechanisms and Kinetics in the Chemistry of 3 3 Chlorophenoxy Propan 1 Ol

Mechanistic Investigations of Nucleophilic Substitution Reactions Involving the Propanol (B110389) Chain

The propanol chain of 3-(3-chlorophenoxy)propan-1-ol, specifically the terminal hydroxyl group, is susceptible to nucleophilic substitution reactions. These reactions are crucial for further functionalization of the molecule. The mechanism of these substitutions can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions and the nature of the attacking nucleophile.

In a typical S(_N)2 mechanism, a nucleophile directly attacks the carbon atom bearing the leaving group (in this case, a derivatized hydroxyl group), leading to an inversion of stereochemistry if the carbon is chiral. For this compound, the primary alcohol can be converted to a better leaving group, such as a tosylate or a halide, to facilitate this reaction. For instance, the reaction of similar chloro-alcohols, like 3-chloro-1-propanol (B141029), with nucleophiles such as iodide ions in the Finkelstein reaction, proceeds via an S(_N)2 mechanism. chemspider.com This reaction involves the substitution of the chlorine atom, and a similar principle would apply to the derivatized hydroxyl group of this compound.

An S(_N)1 mechanism, on the other hand, involves the formation of a carbocation intermediate. This pathway is less likely for the primary alcohol in this compound unless a rearrangement occurs. However, under strongly acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule could lead to a primary carbocation, which might then be attacked by a nucleophile.

The choice between S(_N)1 and S(_N)2 pathways is influenced by several factors as detailed in the table below.

| Factor | S(_N)1 | S(_N)2 |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Polar protic solvents stabilize the carbocation | Polar aprotic solvents are preferred |

| Leaving Group | A good leaving group is essential | A good leaving group is essential |

For the primary alcohol in this compound, S(_N)2 reactions are generally favored, especially when the hydroxyl group is converted into a more effective leaving group.

Understanding the Reactivity Profile of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pair electrons into the aromatic ring. This stability makes the ether bond resistant to cleavage under standard conditions. However, under harsh conditions, such as with strong acids (e.g., HBr or HI) or strong bases, cleavage can occur.

The mechanism of ether cleavage typically involves protonation of the ether oxygen by a strong acid, followed by nucleophilic attack by the conjugate base of the acid. The nucleophile will attack the less sterically hindered carbon atom adjacent to the ether oxygen. In the case of this compound, this would be the carbon of the propanol chain. This would result in the formation of 3-chlorophenol (B135607) and a 1,3-dihalogenated propane.

Aromatic nucleophilic substitution (S(_N)Ar) on the chlorophenyl ring is another potential reaction, though it typically requires strong electron-withdrawing groups ortho or para to the leaving group (in this case, the chlorine atom). semanticscholar.org The phenoxy group is an activating group, which makes direct S(_N)Ar at the chlorine position less favorable without the presence of additional activating groups on the aromatic ring.

Kinetic Studies of Key Synthetic Transformations

The synthesis of this compound is typically achieved through the reaction of 3-chlorophenol with 3-chloro-1-propanol in the presence of a base. This is a variation of the Williamson ether synthesis. The reaction rate is dependent on the concentrations of the reactants and the temperature.

The rate law for a typical Williamson ether synthesis is: Rate = k[alkoxide][alkyl halide]

In the synthesis of this compound, the 3-chlorophenol is first deprotonated by a base to form the 3-chlorophenoxide ion, which then acts as the nucleophile. The rate of the reaction would be influenced by the strength of the base, the solvent, and the temperature. Kinetic studies of similar systems, such as the reaction of various phenoxides with alkyl halides, have shown that the reaction generally follows second-order kinetics.

Furthermore, kinetic resolution studies have been conducted on related compounds like 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-blockers. nih.gov These studies focus on the stereoselective reactions of the molecule, providing valuable data on the rates of enzymatic transformations. Similar kinetic resolution techniques could be applied to chiral derivatives of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate reaction mechanisms, predict reaction pathways, and calculate the energies of transition states. Density Functional Theory (DFT) and ab initio methods can be employed to model the reactions of this compound.

For nucleophilic substitution reactions on the propanol chain, computational models can be used to calculate the activation energies for both S(_N)1 and S(_N)2 pathways. These calculations can help determine the most likely mechanism under different conditions. For example, a study on the reaction of chlorine atoms with i-propanol utilized ab initio calculations to support experimental findings on the reaction mechanism and product distribution. nih.gov A similar approach could elucidate the preferred reaction pathways for this compound.

Computational studies can also provide insight into the reactivity of the phenoxy ether linkage. By modeling the protonation of the ether oxygen and the subsequent nucleophilic attack, the energy barriers for ether cleavage can be determined. This can help in predicting the conditions required for this transformation.

A recent study on the degradation of 3-methoxy-1-propanol (B72126) by hydroxyl radicals used computational methods to investigate the reaction mechanism and calculate rate coefficients. nih.gov This highlights the utility of computational modeling in understanding the atmospheric chemistry and degradation pathways of related ether-alcohols.

The table below summarizes the types of computational methods and their applications in studying the reactivity of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculating reaction energies, activation barriers, and modeling transition state geometries for nucleophilic substitution and ether cleavage. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | Providing high-accuracy benchmark calculations for reaction energies and pathways. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvents to understand solvent effects on reaction kinetics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving derivatives of this compound. |

Through the synergistic use of experimental and computational approaches, a comprehensive understanding of the reaction mechanisms and kinetics of this compound can be achieved, paving the way for its efficient synthesis and derivatization.

Future Research Directions and Emerging Methodologies for 3 3 Chlorophenoxy Propan 1 Ol

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic routes. chemcopilot.com For a molecule like 3-(3-Chlorophenoxy)propan-1-ol, these computational tools can accelerate the discovery of new derivatives and synthetic pathways.

Furthermore, AI can be instrumental in retrosynthetic analysis, proposing novel and efficient synthetic routes to this compound and its derivatives. By analyzing vast networks of chemical reactions, these tools can identify unconventional yet plausible synthetic strategies that might not be immediately obvious to a human chemist.

Table 1: Applications of AI/ML in the Study of this compound

| Application Area | Description | Potential Impact |

| Reaction Outcome Prediction | Predicts major and minor products for reactions involving the target compound. | Reduces trial-and-error experimentation. |

| Yield Optimization | Suggests optimal reaction conditions (temperature, solvent, catalyst) for maximizing yield. | Improves efficiency and reduces waste. |

| Retrosynthetic Analysis | Proposes novel and efficient synthetic routes to the target compound and its analogues. | Accelerates the discovery of new synthetic pathways. |

| Side Product Identification | Predicts potential impurities and side products in a given reaction. | Facilitates purification and process development. |

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of compounds like this compound. nih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. thieme-connect.de

The synthesis of this compound, which can be prepared from 1,3-propanediol (B51772) and a chlorophenol derivative, is well-suited for a flow chemistry approach. google.com The ability to rapidly screen a wide range of reaction conditions in a flow reactor can significantly accelerate the optimization of the synthesis. thalesnano.com Furthermore, the enhanced heat and mass transfer in microreactors can lead to more efficient and selective reactions.

Continuous flow processes can also be readily scaled up, providing a seamless transition from laboratory-scale synthesis to industrial production. This is particularly advantageous for the synthesis of fine chemicals and pharmaceutical intermediates. The modular nature of flow chemistry setups also allows for the integration of multiple reaction and purification steps into a single, continuous process. mdpi.com

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and efficient catalytic systems is crucial for advancing the synthesis and functionalization of this compound. Research in this area could focus on catalysts that promote the key bond-forming reactions involved in its synthesis, such as etherification.

Recent advancements in catalysis have seen the development of highly active and selective catalysts for ether synthesis. bohrium.comnih.gov For the synthesis of this compound, this could involve the exploration of transition-metal catalysts, organocatalysts, or even biocatalysts to improve the efficiency and sustainability of the etherification step. rsc.orgacs.org Iron-catalyzed etherification reactions, for example, have shown promise for the synthesis of substituted ethers. acs.org

Furthermore, novel catalysts could be developed to selectively functionalize the this compound molecule. This could include catalysts for the selective oxidation of the primary alcohol, or for the regioselective substitution on the aromatic ring, opening up avenues for the synthesis of a diverse range of derivatives.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. mt.commt.com Advanced characterization techniques that allow for in-situ monitoring can be powerful tools for optimizing the synthesis of this compound.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels to provide continuous data on the concentration of reactants, products, and intermediates. researchgate.netrsc.org This real-time information allows for precise control over reaction conditions and can help to identify optimal endpoints, minimizing the formation of impurities.

For instance, in-situ monitoring could be used to track the progress of the etherification reaction to produce this compound, ensuring complete conversion of the starting materials while avoiding over-reaction or degradation. acs.org This level of process understanding is critical for developing robust and reproducible synthetic protocols.

Table 2: In-Situ Monitoring Techniques for the Synthesis of this compound

| Technique | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Real-time concentration of functional groups. | Monitoring the consumption of hydroxyl groups and formation of ether linkages. |

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to changes in the chemical environment. | Tracking changes in the aromatic ring and other key structural features. |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Identifying and quantifying reactants, products, and intermediates in the reaction mixture. |

| Mass Spectrometry | Molecular weight of components in the reaction mixture. | Detecting the formation of the desired product and any byproducts. |

Design of Next-Generation Analogues for Specific Chemical Reactivity Profiles

The systematic design and synthesis of analogues of this compound can lead to the discovery of new compounds with tailored chemical reactivity and properties. rsc.orgnih.gov By making strategic modifications to the core structure, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity. mdpi.commdpi.com

Computational methods can be employed to design analogues with specific reactivity profiles. For example, density functional theory (DFT) calculations can be used to predict how different substituents on the aromatic ring will affect the reactivity of the molecule towards electrophilic or nucleophilic attack. This in silico screening can help to prioritize the synthesis of the most promising analogues.

Potential modifications to the this compound structure could include:

Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the phenoxy group.

Modification of the propanol (B110389) chain: Altering the length of the alkyl chain or introducing branching to influence the steric environment around the hydroxyl group.

Functionalization of the hydroxyl group: Converting the alcohol to other functional groups, such as esters, ethers, or amines, to create a library of diverse derivatives.

The synthesis and evaluation of these next-generation analogues will contribute to a deeper understanding of the structure-reactivity relationships of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Chlorophenoxy)propan-1-ol with high purity?

- Methodology : A two-step approach is recommended. First, perform a nucleophilic substitution between 3-chlorophenol and a propane-1,3-diol derivative under alkaline conditions (e.g., K₂CO₃ in ethanol at reflux). Second, purify the crude product via fractional distillation or recrystallization using a solvent system like ethanol/water to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm structure by (δ 1.8–2.1 ppm for –CH₂– groups; δ 6.8–7.2 ppm for aromatic protons) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- GC-MS : To confirm molecular ion peaks (e.g., m/z 200.6 for [M+H]) and detect impurities.

- FT-IR : Identify functional groups (e.g., –OH stretch at ~3400 cm⁻¹, C–O–C at ~1250 cm⁻¹).

- HPLC : Quantify purity using a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min).

Cross-validate results with elemental analysis (C, H, Cl) .

Q. What safety protocols are essential when handling chlorinated propanol derivatives?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Avoid skin contact due to potential irritation; wash immediately with soap/water if exposed.

- Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How do structural modifications at the phenoxy ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Electronic effects : Replace the 3-Cl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents and compare reaction rates with nucleophiles (e.g., NaN₃ in DMF at 80°C). Monitor via if fluorinated analogs are synthesized.

- Steric effects : Introduce bulky groups (e.g., –CF₃) at the para position and analyze steric hindrance using DFT calculations (software: Gaussian 16, B3LYP/6-31G* basis set). Validate predictions experimentally .

Q. What computational models predict the interaction of this compound with biological targets like enzymes?

- Methodology :

- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 (PDB ID: 1TQN). Focus on hydrogen bonding between the –OH group and Arg101 residue.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with analogs lacking the chlorophenoxy group .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives across studies?

- Methodology :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC₅₀ determination via MTT assay at 48 hours).

- Control variables : Test batch-to-batch variability in compound purity (HPLC ≥98%) and solvent effects (DMSO concentration ≤0.1%).

- Meta-analysis : Pool data from ≥5 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

Q. What are the mechanistic implications of the compound’s stability under oxidative conditions?

- Methodology :

- Oxidative stress tests : Expose the compound to H₂O₂ (1–10 mM) or Fe²⁺/ascorbate systems. Monitor degradation via LC-MS and identify byproducts (e.g., ketone formation at the propanol chain).

- Kinetic analysis : Determine rate constants (k) for oxidation at varying pH (4–10) to model pH-dependent stability. Use Arrhenius plots to predict shelf life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.